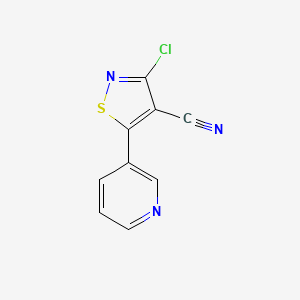

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile

描述

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile is a halogenated isothiazole derivative featuring a pyridinyl substituent at the 5-position and a nitrile group at the 4-position. This compound is of interest in medicinal chemistry and materials science due to its heterocyclic framework, which combines the electron-withdrawing effects of the chloro and nitrile groups with the π-electron-rich pyridine ring.

属性

IUPAC Name |

3-chloro-5-pyridin-3-yl-1,2-thiazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3S/c10-9-7(4-11)8(14-13-9)6-2-1-3-12-5-6/h1-3,5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFGRLFVTQSMNJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=C(C(=NS2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor containing the pyridinyl and isothiazole moieties, followed by chlorination and nitrile formation . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

化学反应分析

Types of Reactions

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The isothiazole ring can be oxidized or reduced under specific conditions, altering the electronic properties of the compound.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

Nucleophiles: Amines, thiols, and alcohols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones .

科学研究应用

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and heterocycles.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

相似化合物的比较

Comparison with Structural Analogues

The following section compares 3-chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile with structurally related isothiazole derivatives, focusing on synthesis, substituent effects, and reactivity.

3-Chloro-5-phenylisothiazole-4-carbonitrile

- Synthesis: Prepared via nucleophilic substitution of 3-chloro-5-phenylisothiazole-4-carbonitrile with hydrazine. However, this reaction unexpectedly yields 3-amino-5-phenylpyrazole-4-carbonitrile due to ring transformation, indicating the instability of the hydrazine-substituted isothiazole intermediate under these conditions .

3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile

- Synthesis : Achieved via CH arylation of 3-chloroisothiazole-5-carbonitrile with 1-iodo-4-methylbenzene (60% yield). The p-tolyl group enhances steric bulk and electron-donating effects compared to pyridinyl .

- Stability: The methyl group on the aryl ring improves solubility in nonpolar solvents, but the absence of a heteroatom in the aryl substituent limits electronic diversity.

3-Chloro-5-(4-vinylphenyl)isothiazole-4-carbonitrile

- Applications : The vinyl group makes this compound a candidate for synthesizing conjugated polymers or photoactive materials.

5-Amino-3-phenyl-isothiazole-4-carbonitrile

- Substituent Effect: Replacement of the chloro group with an amino group increases nucleophilicity, enabling participation in condensation or cycloaddition reactions. This derivative is commercially available for pharmaceutical research .

Electronic and Reactivity Profiles

生物活性

3-Chloro-5-(pyridin-3-yl)isothiazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial and anticancer properties, alongside relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a unique isothiazole ring system substituted with a chloro group and a pyridine moiety, contributing to its biological reactivity. Its structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 32 µg/mL | |

| Staphylococcus aureus | 16 µg/mL | |

| Candida albicans | 64 µg/mL |

The compound's mechanism of action involves disrupting microbial cell wall synthesis, leading to cell lysis and death. This property positions it as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7), colon adenocarcinoma (LoVo), and leukemia (MV4-11).

Table 2: Anticancer Activity of this compound

The compound's anticancer activity is attributed to its ability to inhibit cell proliferation and induce apoptosis in cancer cells. Specifically, it targets key regulatory pathways involved in cell cycle progression and survival.

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound can inhibit various enzymes involved in cancer progression, such as cyclin-dependent kinases (CDKs).

- Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to programmed cell death.

- Cell Cycle Arrest : The compound effectively induces G1-phase arrest in treated cells, preventing further proliferation.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound significantly inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its broad-spectrum antimicrobial properties.

- Anticancer Study : Another investigation revealed that treatment with this compound resulted in a significant reduction in tumor size in animal models of breast cancer, indicating its potential for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。